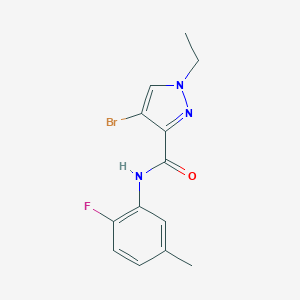![molecular formula C22H19ClN2O4 B280211 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as CDM-1, is a novel synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. CDM-1 belongs to the class of chromene derivatives that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its biological effects by targeting multiple cellular pathways. It has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile also disrupts the microtubule network, leading to cell cycle arrest and apoptosis. Additionally, 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile modulates the expression of various genes involved in cell proliferation, angiogenesis, and metastasis.
Biochemical and physiological effects:
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to exhibit low toxicity towards normal cells and tissues, making it a promising candidate for cancer therapy. However, it can cause some side effects, including gastrointestinal disturbances, myelosuppression, and liver toxicity. 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
实验室实验的优点和局限性
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile offers several advantages for lab experiments, including its high potency, selectivity towards cancer cells, and low toxicity towards normal cells. However, its poor solubility in water and limited stability in biological fluids can pose challenges for its formulation and delivery. Moreover, the lack of clinical data on 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile limits its translation into the clinic.
未来方向
Several future directions can be explored to further investigate the potential applications of 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Firstly, the optimization of its synthesis process can be done to improve its yield and purity. Secondly, the development of novel formulations and delivery systems can be explored to overcome its poor solubility and stability issues. Thirdly, the investigation of its potential applications in other fields, such as agriculture and industry, can be explored. Lastly, the preclinical and clinical studies on 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be conducted to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a novel synthetic compound that exhibits potent anticancer activities. Its mechanism of action involves the inhibition of topoisomerase II, microtubule disruption, and modulation of gene expression. 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile offers several advantages for lab experiments, including its high potency, selectivity towards cancer cells, and low toxicity towards normal cells. However, its poor solubility and stability in biological fluids can pose challenges for its formulation and delivery. Several future directions can be explored to further investigate the potential applications of 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in various fields.
合成方法
The synthesis of 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the condensation reaction between 4-chloro-3-methylphenol and 2-furfural in the presence of sodium hydroxide to yield 5-[(4-chloro-3-methylphenoxy)methyl]-2-furfural. The subsequent reaction of this intermediate with malononitrile in the presence of ammonium acetate and acetic acid leads to the formation of 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. The overall yield of the synthesis process is around 60%, and the purity of the final product can be improved by recrystallization.
科学研究应用
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. Moreover, 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been found to inhibit tumor growth and metastasis in animal models of cancer.
属性
分子式 |
C22H19ClN2O4 |
|---|---|
分子量 |
410.8 g/mol |
IUPAC 名称 |
2-amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C22H19ClN2O4/c1-12-9-13(5-7-16(12)23)27-11-14-6-8-19(28-14)20-15(10-24)22(25)29-18-4-2-3-17(26)21(18)20/h5-9,20H,2-4,11,25H2,1H3 |
InChI 键 |
YIRBJZDJYZUAOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl |
规范 SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280128.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280130.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280138.png)
![dimethyl 5-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B280139.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280146.png)
![N-(3,4-dimethylphenyl)-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B280147.png)
![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)